![molecular formula C11H22O6 B158535 (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 10225-58-8](/img/structure/B158535.png)
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxolane and has been used in various studies to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has several biochemical and physiological effects. It has been shown to induce oxidative stress, activate caspase enzymes, and disrupt mitochondrial function. These effects contribute to its cytotoxicity and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
In conclusion, (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a promising compound for scientific research, particularly in the field of cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable compound for further investigation.
Méthodes De Synthèse
The synthesis of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the condensation of 2,3,4,5-tetramethoxytetrahydrofuran with (R)-1,2-dimethoxyethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps involving protonation, cyclization, and deprotonation to yield the final product. The purity of the product can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has been used in various scientific research applications. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
10225-58-8 |
|---|---|
Nom du produit |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11+/m1/s1 |
Clé InChI |
MWCGWFVDFLEGFY-KJPMQGKISA-N |
SMILES isomérique |
COC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
SMILES canonique |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



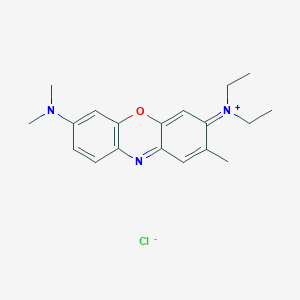
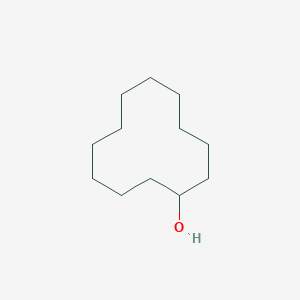
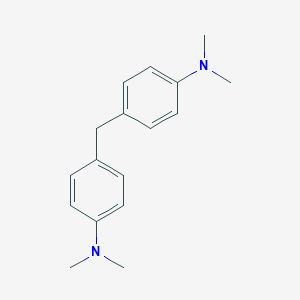
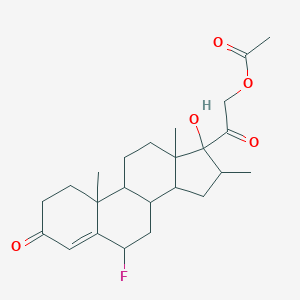
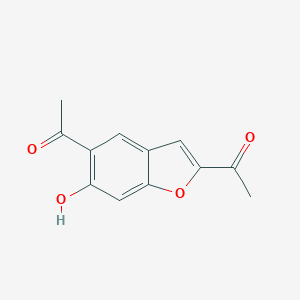
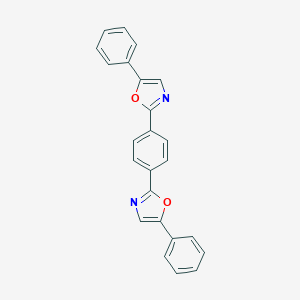
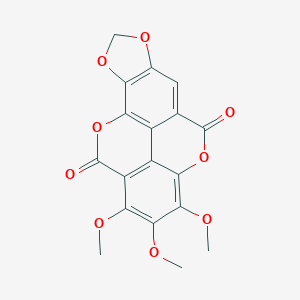
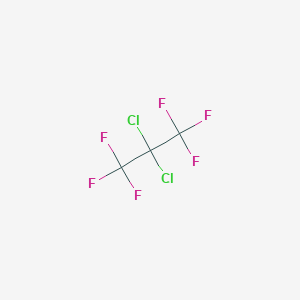
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
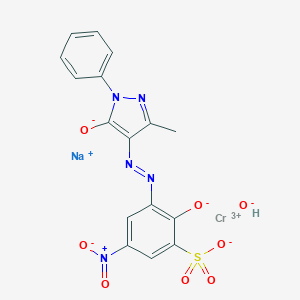

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)